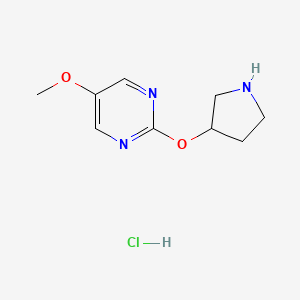

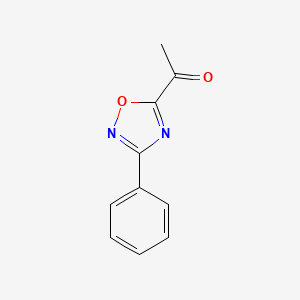

5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds like 5-methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, often involves reactions such as lithiation, halogen exchange, and Suzuki cross-coupling. For instance, 5-pyrimidylboronic acid derivatives can be synthesized through lithium-halogen exchange reactions followed by Suzuki cross-coupling, which yields various heteroarylpyrimidines (Saygılı, Batsanov, & Bryce, 2004). Similar methodologies may apply to the synthesis of this compound, involving strategic functionalization of the pyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by techniques such as X-ray crystallography, revealing how substituents like methoxy and pyrrolidin-3-yloxy groups influence the overall geometry and electron distribution of the molecule. For example, the study of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines demonstrated the influence of hydrogen bonding on chiral discrimination in the crystalline phase, which could be relevant for understanding the structural properties of this compound (Agarkov et al., 2023).

科学的研究の応用

Antiviral Activity

5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride and its derivatives have been explored for their potential in antiviral applications. For instance, Hocková et al. (2003) conducted a study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include variations of the methoxy-pyrimidine structure. They found that these compounds displayed notable inhibitory activity against retroviruses, such as human immunodeficiency virus (HIV), in cell culture, highlighting their potential in antiviral therapies (Hocková et al., 2003).

Synthetic Chemistry and Drug Design

The compound and its related structures have been utilized in the synthesis of various heterocyclic compounds. Majumdar et al. (1998) described the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from corresponding pyrimidine structures, demonstrating the versatility of methoxy-pyrimidine compounds in creating new chemical entities (Majumdar et al., 1998). Additionally, Bergstrom et al. (1984) studied antiviral activity in C-5 substituted tubercidin analogues, which are closely related to the pyrimidine structure, showcasing its significance in drug development (Bergstrom et al., 1984).

Chemical Synthesis and Intermediates

Liu Guo-ji (2009) focused on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a new intermediate compound of pyrimidine, suggesting the importance of methoxy-pyrimidine compounds in chemical synthesis processes (Liu Guo-ji, 2009).

Safety and Hazards

将来の方向性

Pyrrolidine derivatives, such as 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, are of great interest in drug discovery due to their wide range of biological activities . Future research could focus on exploring new synthetic methodologies and designing new pyrrolidine compounds with different biological profiles .

作用機序

Target of Action

The exact target of “5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is currently unknown. Pyrimidine derivatives are often involved in various biological processes, including dna and rna synthesis, due to their resemblance to the structure of the nucleobase cytosine .

Mode of Action

They may inhibit or activate these targets, leading to changes in cellular processes .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Given its pyrimidine structure, it could potentially influence pathways involving nucleotide synthesis or metabolism .

特性

IUPAC Name |

5-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-13-8-5-11-9(12-6-8)14-7-2-3-10-4-7;/h5-7,10H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADCGQHQIBXBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)OC2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)

![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)

![3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2491491.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)

![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)

![1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B2491498.png)

![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)